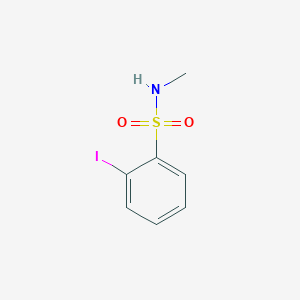

2-Iodo-N-methyl-benzenesulfonamide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Iodo-N-methyl-benzenesulfonamide is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The general formula is R−SO2NR’R", where each R is some organic group .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been studied extensively. For instance, a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide has been described to divergently produce aza-heterocyclic amides . The success of this reaction relies on a versatile synthetic intermediate, 2-(1H-indol-3-yl)ethen-1-imine .Molecular Structure Analysis

The molecular formula of 2-Iodo-N-methyl-benzenesulfonamide is C7H8INO2S . The structure of the sulfonamide group in organic chemistry is an organosulfur group with the structure R−S(=O)2−NR2 .Chemical Reactions Analysis

Benzenesulfonamides, including 2-Iodo-N-methyl-benzenesulfonamide, can undergo a variety of chemical reactions. For example, they can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .Applications De Recherche Scientifique

2-Iodo-N-methyl-benzenesulfonamide (95%) is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides and proteins, as an inhibitor of enzyme activity, and as a fluorescent label for imaging proteins in cells. It has also been used to study the structure and function of proteins, as well as to study the structure and function of DNA.

Mécanisme D'action

Target of Action

The primary target of 2-Iodo-N-methyl-benzenesulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

The compound binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn (ii) in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide .

Biochemical Pathways

The inhibition of carbonic anhydrase by 2-Iodo-N-methyl-benzenesulfonamide affects the carbon dioxide hydration and bicarbonate buffer system, which are crucial for maintaining pH balance in the body .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 2994±230 °C and a density of 1935±006 g/cm3 .

Result of Action

The inhibition of carbonic anhydrase by 2-Iodo-N-methyl-benzenesulfonamide can lead to a decrease in the rate of conversion between carbon dioxide and bicarbonate, potentially affecting pH balance and CO2 transport .

Action Environment

Factors such as ph and the presence of zinc ions in the body could potentially influence the compound’s action .

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-Iodo-N-methyl-benzenesulfonamide (95%) in lab experiments has a number of advantages. It is a relatively inexpensive and easy to obtain reagent, and it is highly soluble in a variety of organic solvents. Additionally, it is non-toxic and has a low melting point, making it easy to handle. The main limitation of using this compound in lab experiments is that it can be difficult to remove from the reaction mixture after the reaction is complete.

Orientations Futures

There are a number of potential future directions for the use of 2-Iodo-N-methyl-benzenesulfonamide (95%). One potential direction is to explore its use as a fluorescent label for imaging proteins in cells. Additionally, it could be used to study the structure and function of proteins, as well as the structure and function of DNA. Other potential future directions include exploring its use as an inhibitor of enzyme activity, as an anti-inflammatory agent, and as an anti-cancer agent. Finally, it could be used to study the structure and function of other biological molecules, such as lipids and carbohydrates.

Méthodes De Synthèse

2-Iodo-N-methyl-benzenesulfonamide (95%) can be synthesized using a three-step process. The first step involves the reaction of N-methylbenzenesulfonamide with iodine in acetonitrile. The second step involves the addition of sodium borohydride to the reaction mixture and the third step involves the reaction of the resulting product with acetic anhydride. The overall yield of the reaction is typically around 95%.

Safety and Hazards

Propriétés

IUPAC Name |

2-iodo-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVZZAJTWRMQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)

![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350835.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)

![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)